molecular formula C12H6Br4 B1329975 2,2',6,6'-Tetrabromobiphenyl CAS No. 97038-96-5

2,2',6,6'-Tetrabromobiphenyl

Cat. No. B1329975
CAS RN: 97038-96-5
M. Wt: 469.79 g/mol
InChI Key: RAIZQBVLCDNAOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBBP has been used in various scientific research applications. It has been studied in catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization of 2,2’,6,6’-tetrahydroxybiphenyl, synthesis of axially chiral biaryls, synthesis of tetraphenylenes via Pd-catalyzed C-H activation, and the synthesis and resolution of chiral biphenyl derivatives.


Molecular Structure Analysis

The molecular structure of TBBP is complex due to the presence of bromine atoms attached to the biphenyls .


Chemical Reactions Analysis

TBBP has been used in various chemical reactions, including catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization, synthesis of axially chiral biaryls, and the synthesis of tetraphenylenes.


Physical And Chemical Properties Analysis

TBBP is a white solid with a melting point of about -20°C. It has a molecular formula of C12H6Br4, an average molecular mass of 469.792 g/mol, and a monoisotopic mass of 465.720276 Da .

Scientific Research Applications

Asymmetric Desymmetrization

  • Application Summary : The asymmetric desymmetrization of 2,2’,6,6’-tetrahydroxybiphenyl using 2,2’,6,6’-Tetrabromobiphenyl leads to the formation of S axial chirality with exclusive diastereoselectivity.
  • Results and Outcomes : The desymmetrization product serves as a versatile chiral building block for the asymmetric synthesis of various chiral compounds, with specific focus on S axial chirality.

Synthesis of Axially Chiral Biaryls

  • Application Summary : Involves the synthesis of axially chiral biaryls via desymmetrization of 2,2’,6,6’-tetrahydroxybiphenyl, using sequential etherification to yield compounds with S-axial chirality.
  • Results and Outcomes : The synthesized biaryls are crucial for creating complex molecular structures used in advanced materials and pharmaceutical research, with a focus on S-axial chirality.

Novel Approach to Tetraphenylenes

  • Application Summary : 2,2’,6,6’-Tetrabromobiphenyl is used in the synthesis of tetraphenylenes via Pd-catalyzed C-H activation.
  • Results and Outcomes : This novel approach allows for the creation of new materials with potential applications in various fields, including electronics and photonics.

Synthesis and Resolution of Chiral Biphenyl Derivatives

  • Application Summary : Research includes the synthesis and resolution of chiral biphenyl derivatives, which are important for the development of new chiral drugs and materials.
  • Results and Outcomes : The process results in high-purity chiral biphenyl derivatives, which are essential for the pharmaceutical industry and material sciences.

Flame Retardant Applications

  • Application Summary : Although not a direct scientific research application, 2,2’,6,6’-Tetrabromobiphenyl has been used as a flame retardant in various materials due to its brominated structure .
  • Results and Outcomes : The use of such compounds has been restricted due to environmental and health concerns, highlighting the importance of research into safer alternatives .

Environmental Monitoring

  • Application Summary : 2,2’,6,6’-Tetrabromobiphenyl is monitored in the environment due to its classification as a polybrominated biphenyl (PBB), which can be persistent and toxic .
  • Results and Outcomes : The monitoring results help in assessing the environmental impact and guiding regulations to control the use of such compounds due to their persistence and potential toxicity .

Ligand for Receptor Binding Studies

  • Application Summary : Used as a ligand in receptor binding studies to understand the interaction of halogenated compounds with biological receptors .
  • Results and Outcomes : Such studies provide insights into the biochemical and toxic effects of halogenated aromatic hydrocarbons and inform the development of drugs and safety standards .

Development of Flame Retardant Materials

  • Application Summary : The compound’s flame retardant properties are utilized in developing materials that require enhanced fire resistance .
  • Results and Outcomes : The application results in materials that are more resistant to ignition and combustion, although the use of such brominated compounds is being reconsidered due to environmental concerns .

Study of Metabolic Pathways

  • Application Summary : Research into the metabolic pathways of 2,2’,6,6’-Tetrabromobiphenyl to understand its biotransformation and potential bioaccumulation in organisms .
  • Results and Outcomes : Findings contribute to the knowledge of how such compounds are processed by living organisms and their potential impact on health and the environment .

Synthesis of Organic Electronic Materials

  • Application Summary : Utilized in the synthesis of organic electronic materials due to its structural properties .
  • Results and Outcomes : The synthesized materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry Standard

  • Application Summary : Serves as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
  • Results and Outcomes : Accurate calibration ensures the reliability of analytical results when detecting and quantifying similar compounds in various samples .

Neurotoxicity Studies

  • Application Summary : Investigating the neurotoxic effects of 2,2’,6,6’-Tetrabromobiphenyl, particularly its impact on the nervous system in vertebrates .
  • Results and Outcomes : Findings have shown that while some studies report limited effects on neuropathology and locomotor behaviors, others have observed increased anxiety and auditory impairments .

Endocrine Disruption Research

  • Application Summary : Research into the potential endocrine-disrupting properties of 2,2’,6,6’-Tetrabromobiphenyl, which may interfere with hormonal systems .
  • Results and Outcomes : Some studies suggest that 2,2’,6,6’-Tetrabromobiphenyl may act as an endocrine disruptor, affecting both estrogens and androgens .

Environmental Risk Assessment

  • Application Summary : Assessing the environmental risks associated with the use and disposal of 2,2’,6,6’-Tetrabromobiphenyl, especially its presence in various environmental matrices .
  • Results and Outcomes : These assessments help inform regulatory decisions and the development of guidelines for the safe use of brominated flame retardants .

Flame Retardant Efficacy Testing

  • Application Summary : Testing the efficacy of 2,2’,6,6’-Tetrabromobiphenyl as a flame retardant in various materials, including its effectiveness and durability .
  • Results and Outcomes : The tests determine the compound’s performance as a flame retardant, contributing to the development of safer and more effective fire-resistant materials .

Polymer Modification

  • Application Summary : Utilizing 2,2’,6,6’-Tetrabromobiphenyl to modify polymers, enhancing their flame retardant properties .
  • Results and Outcomes : Modified polymers exhibit improved fire resistance, making them suitable for use in applications where fire safety is a concern .

Analytical Method Development

  • Application Summary : Developing analytical methods to detect and quantify 2,2’,6,6’-Tetrabromobiphenyl in environmental samples and consumer products .
  • Results and Outcomes : The developed methods enable monitoring of the compound’s presence and compliance with safety regulations .

properties

IUPAC Name

1,3-dibromo-2-(2,6-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQBVLCDNAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242676
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6,6'-Tetrabromobiphenyl

CAS RN

97038-96-5
Record name 2,2',6,6'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6,6'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
J Estrada, G Aguirre, R Somanathan… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 2| February 2006| Pages o388-o389 https://doi.org/10.1107/S1600536805042145 …
Number of citations: 3 scripts.iucr.org
JT Gunderson - 2008 - ir.library.oregonstate.edu
Many D2d-symmetric 2, 2', 6, 6'-tetrasubstituted biphenyls are readily prepared via net oxidative dimerization of appropriate 1, 3-disubstituted benzenes. Conversion of such …
Number of citations: 2 ir.library.oregonstate.edu
C Heiss, F Cottet, M Schlosser - 2005 - Wiley Online Library
(2,6‐Dichlorophenyl)trimethyl‐ and ‐triethylsilane exhibit untypical reactivity patterns toward strong bases. When treated at –100 C with lithium 2,2,6,6‐tetramethylpiperidide, they give …
Q Perron, A Alexakis - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
We present here the first catalytic desymmetrization of the 2,2′,6,6′‐tetrabromobiphenyl 1 and analogues, by a bromine‐lithium exchange catalyzed by either diamines or diether …
Number of citations: 52 onlinelibrary.wiley.com
H Mettler, F Leroux, M Schlosser - 2006 - infoscience.epfl.ch
Provided is a process for prepn. of asym. substituted biaryldiphosphine ligands I (R1= C1-6-alkyl, C3-10-cycloalkyl optionally substituted with one or more halogen atoms; R2, R3= aryl, …
Number of citations: 0 infoscience.epfl.ch
M Maurin - 2007 - infoscience.epfl.ch
Organophosphorus compounds found applications in varied fields of the organic chemistry: they are particularly present in natural compounds such as the deoxyribonucleic acid (DNA) …
Number of citations: 0 infoscience.epfl.ch
F Leroux, N Nicod, L Bonnafoux… - Letters in Organic …, 2006 - ingentaconnect.com
Regioselective halogen/lithium permutation reactions were carried out on polybrominated biaryls. Thus, highly functionalized, dissymetrically substituted biaryls become easily …
Number of citations: 23 www.ingentaconnect.com
SMH Kabir, M Iyoda - Synthesis, 2000 - thieme-connect.com
The intramolecular coupling of benzoannelated zincacyclopentadiene using CuCl2 produced 1, 8-dibromobiphenylene selectively in a good yield. On the contrary, the intermolecular …
Number of citations: 18 www.thieme-connect.com
C Heiss, F Leroux, M Schlosser - 2005 - Wiley Online Library
(2,6‐Difluorophenyl)trimethylsilane, ‐triethylsilane and ‐triisopropylsilane undergo sec‐butyllithium‐mediated metalation at the 3‐ and 4‐position (ortho and meta relative to the halogen…
SMH Kabir, M Hasegawa, Y Kuwatani… - Journal of the …, 2001 - pubs.rsc.org
Biphenylene and some of its 2,3,6,7- and 1,8-substituted derivatives were synthesized using the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-…
Number of citations: 77 pubs.rsc.org

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